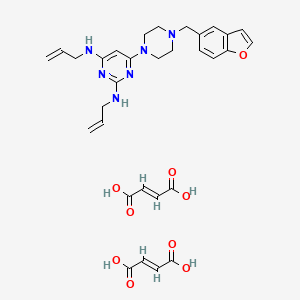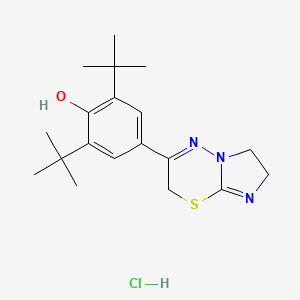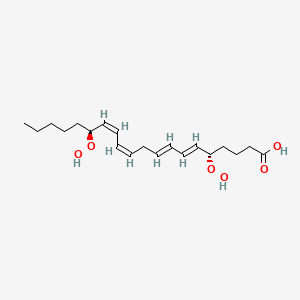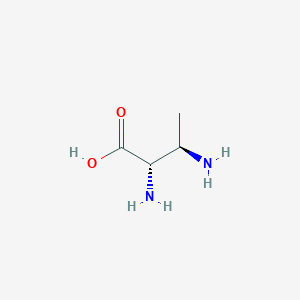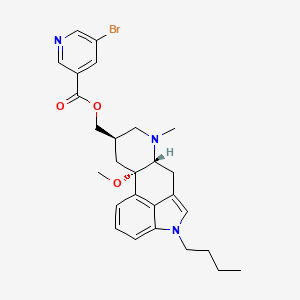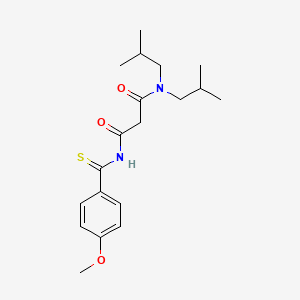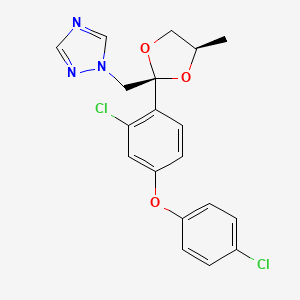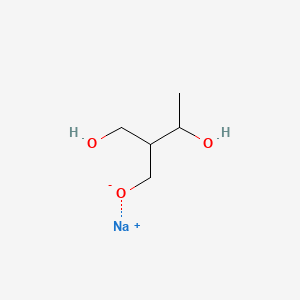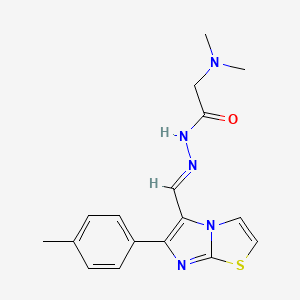
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . One common method includes the reaction of 2-aminothiazole with an appropriate bromo ketone under reflux conditions in a suitable solvent like 1,4-dioxane . The reaction is often catalyzed by metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . This method uses microwave irradiation to activate the reactants, leading to efficient and rapid synthesis of the desired imidazo[2,1-b]thiazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . It may also inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of the imidazo[2,1-b]thiazole scaffold with the N,N-dimethylglycine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
102410-34-4 |
|---|---|
Fórmula molecular |
C17H19N5OS |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(E)-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-12-4-6-13(7-5-12)16-14(22-8-9-24-17(22)19-16)10-18-20-15(23)11-21(2)3/h4-10H,11H2,1-3H3,(H,20,23)/b18-10+ |
Clave InChI |
OSLOVTOLHNSODZ-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/NC(=O)CN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NNC(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




